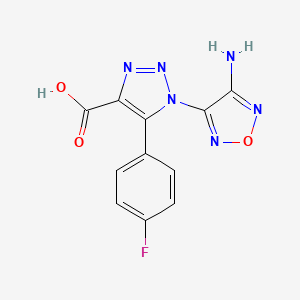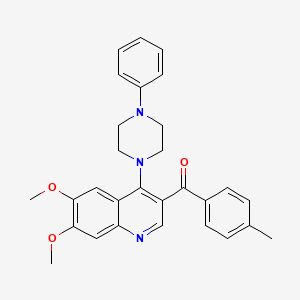
(6,7-Dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized . The synthesis process involved stirring a mixture of 4-nitro-o-phenylenediamine and substituted benzoic acid in PPA at 120–150 °C for 5 hours. The reaction was quenched with water and the pH was adjusted to 6 with saturated NaOH .Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s part of a series of 6,7-dimethoxy-4-anilinoquinolines . The compound has been identified as a potent inhibitor of the tyrosine kinase c-Met .Chemical Reactions Analysis
The compound has been identified as a potent inhibitor of the tyrosine kinase c-Met . It exhibits moderate to remarkable potency against three cancer cell lines (A549, MCF-7, and MKN-45) .Physical And Chemical Properties Analysis
The compound is a yellow powder with a melting point of 286–288°C . Its 1H-NMR (300MHz; DMSO-d6) is δ (ppm) 11.54 (s, 1H), 8.85 (s, 1H), 8.33 (s, 1H), 8.13–8.07 (m, 4H), 7.81 (d, J =9.1Hz, 1H), 7.69 (s, 2H), 7.48 (d, J =6.8Hz, 1H), 7.34 (d, J =4.3Hz, 1H), 4.03 (s, 3H), 4.01 (s, 3H) .Aplicaciones Científicas De Investigación
Serotonin Type-3 (5-HT3) Receptor Antagonists
- A series of quinoxalin-2-carboxamides, structurally related to the compound , were synthesized and evaluated for their 5-HT3 receptor antagonisms. These compounds, including (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, demonstrated significant 5-HT3 receptor antagonism, indicating potential applications in treating conditions influenced by this receptor (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Antidepressant Potential
- The compound (4-phenylpiperazin-1-yl)(quinoxalin-3-yl)methanone, a novel 5-HT3 receptor antagonist, showed antidepressant-like effects in rodent models. This suggests its utility in developing new antidepressant therapies (Mahesh et al., 2012).
Modulation of Multidrug Resistance
- Flavonoid derivatives, including a compound structurally similar to the one , have been shown to modulate P-glycoprotein-mediated multidrug resistance (MDR) in vitro. These compounds could enhance the efficacy of certain chemotherapeutic agents by overcoming drug resistance in cancer cells (Hadjeri et al., 2003).
Alpha(2C)-Adrenoceptor Antagonists
- In the development of alpha(2C)-adrenoceptor antagonists, a series of 4-aminoquinolines, related to the queried compound, demonstrated good antagonist potencies and excellent subtype selectivities. This indicates potential therapeutic applications in conditions modulated by alpha(2C)-adrenoceptors (Höglund et al., 2006).
Spectroscopic Properties in Solvents
- A study on the electronic absorption, excitation, and fluorescence properties of compounds structurally related to the queried molecule revealed insights into their behavior in various solvents. This research contributes to our understanding of the photophysical properties of such compounds (Al-Ansari, 2016).
Antimycobacterial Activity
- Some novel compounds, including 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones, have shown antimycobacterial activity against several Mycobacterium spp strains. This suggests potential applications in treating infections caused by these bacteria (Quiroga et al., 2014).
Anticancer Activity
- Derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines, including those with quinoxalin-2-yl substituents, demonstrated significant anticancer activity in vitro. This research indicates the potential of these compounds in developing new anticancer drugs (Konovalenko et al., 2022).
Mecanismo De Acción
The compound acts as a potent inhibitor of the tyrosine kinase c-Met . The HGF/c-Met signaling pathway plays an important role in the development of cancers. Binding of HGF to c-Met results in receptor homodimerization and phosphorylation, which then recruits several adaptor proteins that activate a number of pathways .
Propiedades
IUPAC Name |
[6,7-dimethoxy-4-(4-phenylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-20-9-11-21(12-10-20)29(33)24-19-30-25-18-27(35-3)26(34-2)17-23(25)28(24)32-15-13-31(14-16-32)22-7-5-4-6-8-22/h4-12,17-19H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKUPWBTWIAVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

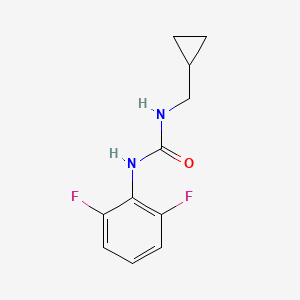
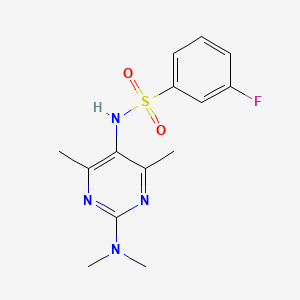
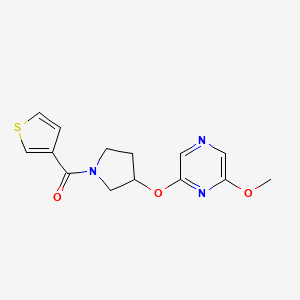



![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)

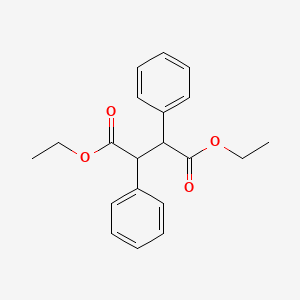
![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)
![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)

![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)
